2-Chloro-6-methoxy-3-phenylquinoline chemical structure and properties
2-Chloro-6-methoxy-3-phenylquinoline chemical structure and properties
The following technical guide details the chemical structure, synthesis, reactivity, and medicinal applications of 2-Chloro-6-methoxy-3-phenylquinoline . This monograph is designed for medicinal chemists and process scientists utilizing this scaffold in drug discovery.
Executive Summary
2-Chloro-6-methoxy-3-phenylquinoline (CAS: 85274-57-3) is a highly functionalized quinoline derivative serving as a critical intermediate in the synthesis of bioactive pharmacophores. Characterized by a reactive chlorine atom at the C2 position, an electron-donating methoxy group at C6, and a lipophilic phenyl ring at C3, this molecule offers a versatile "push-pull" electronic system ideal for Structure-Activity Relationship (SAR) exploration. It is primarily utilized as a precursor for antiviral (specifically anti-coronavirus and anti-HIV) and anticancer (tubulin polymerization inhibitors) agents.
| Property | Data |
| CAS Number | 85274-57-3 |
| IUPAC Name | 2-Chloro-6-methoxy-3-phenylquinoline |
| Molecular Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.73 g/mol |
| Predicted LogP | ~4.8 (High Lipophilicity) |
| H-Bond Acceptors | 2 (N, O) |
| Rotatable Bonds | 2 (Methoxy, Phenyl) |
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a bicyclic quinoline core substituted at three strategic positions.
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C2-Chloro (Electrophilic Center): The chlorine atom is activated by the adjacent ring nitrogen (C=N bond), making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This is the primary "handle" for derivatization.
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C3-Phenyl (Lipophilic Spacer): The phenyl ring at C3 introduces significant steric bulk and lipophilicity. Unlike planar quinolines, the C3-phenyl group typically twists out of the quinoline plane (dihedral angle ~40-60°) to minimize steric clash with the C4 proton, creating a distinct 3D topology for receptor binding.
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C6-Methoxy (Electronic Modulator): This group acts as an electron donor (+M effect) into the benzene ring of the quinoline. It increases the electron density of the carbocyclic ring, potentially modulating the pKa of the quinoline nitrogen and influencing the metabolic stability (a site for O-demethylation).
Electronic Distribution
The electron-withdrawing nature of the nitrogen atom and the chlorine substituent creates a localized area of electron deficiency at C2. Conversely, the C6-methoxy group enriches the C5-C8 ring. This polarization is crucial for its chemical behavior: nucleophiles attack C2, while electrophiles (if conditions allow) would prefer the C5 or C8 positions.
Synthesis Protocols
The most robust synthesis of 2-chloro-3-phenylquinolines involves the cyclization of N-aryl-2-phenylacetamides using phosphorus oxychloride (POCl₃). This method is preferred over the standard Vilsmeier-Haack formylation of acetanilides (which yields 3-formyl derivatives) because the phenyl group is pre-installed in the starting material.
Retrosynthetic Analysis
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Precursor: N-(4-methoxyphenyl)-2-phenylacetamide
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Reagents: POCl₃ (Cyclodehydration/Chlorination), DMF (Catalyst)[3][4][5]
Detailed Experimental Protocol
Step 1: Amide Formation
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Reactants: 4-Methoxyaniline (1.0 eq) + Phenylacetyl chloride (1.1 eq).
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Conditions: DCM or Toluene, Et₃N base, 0°C to RT, 2 hours.
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Yield: Quantitative formation of N-(4-methoxyphenyl)-2-phenylacetamide.
Step 2: POCl₃ Mediated Cyclization (Vilsmeier-Haack-Arnold Type)
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Setup: Charge a round-bottom flask with N-(4-methoxyphenyl)-2-phenylacetamide (10 mmol).
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Reagent Addition: Add POCl₃ (5-7 equivalents) carefully. Note: POCl₃ serves as both reagent and solvent.
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Catalyst: Add DMF (0.5 - 1.0 eq) to form the Vilsmeier chloroiminium intermediate, which accelerates the reaction.
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Reaction: Reflux at 85-100°C for 4-6 hours. Monitor by TLC (the intermediate imidoyl chloride cyclizes to the quinoline).
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Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NH₄OH or NaHCO₃ to precipitate the solid product.
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Purification: Recrystallize from Ethanol/Acetonitrile or purify via silica gel chromatography (Hexane/EtOAc).
Caption: Synthesis via POCl₃-mediated cyclization of phenylacetamide precursors.
Reactivity & Functionalization[8]
The utility of 2-chloro-6-methoxy-3-phenylquinoline lies in its ability to undergo diverse transformations, primarily at the C2 position.
Nucleophilic Aromatic Substitution (S_NAr)
The C2-Cl bond is labile due to the electron-deficient nature of the pyridine ring.
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Amination: Reaction with primary/secondary amines (heat, neat or in EtOH) yields 2-amino-3-phenylquinolines . This is the primary route to bioactive derivatives.
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Alkoxylation: Reaction with NaOMe/MeOH yields the 2,6-dimethoxy analog.
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Hydrazinolysis: Reaction with hydrazine hydrate yields 2-hydrazino derivatives, precursors for tricyclic triazolo-quinolines.
Palladium-Catalyzed Couplings
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Suzuki-Miyaura: The C2-Cl can be coupled with aryl boronic acids to generate 2,3-diphenylquinolines .
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Buchwald-Hartwig: For difficult amine couplings (e.g., with anilines), Pd-catalysis is superior to thermal S_NAr.
Caption: Divergent synthesis pathways from the 2-chloro-quinoline core.
Medicinal Chemistry Applications
Antiviral Activity (SARS-CoV-2 & HIV)
Research indicates that 2-phenylquinoline derivatives possess broad-spectrum anti-coronavirus activity. The 3-phenyl analog described here is a structural isostere that increases lipophilicity and alters the vector of the phenyl ring, potentially accessing hydrophobic pockets in viral polymerases or proteases that the 2-phenyl analogs cannot.
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Mechanism:[6] Interference with viral entry or replication machinery (RdRp).
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Relevance: The 2-chloro derivative is the direct precursor to the active amino-quinoline pharmacophores tested in these assays.
Anticancer (Tubulin Inhibition)
3-Phenylquinolines are structurally related to Combretastatin A-4 and other tubulin binding agents. The "twisted" biphenyl-like structure mimics the colchicine binding site on tubulin.
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SAR Insight: The 6-methoxy group corresponds to the methoxy-rich rings found in potent tubulin inhibitors, enhancing affinity.
Antimalarial Potential
While 4-aminoquinolines (Chloroquine) are classic antimalarials, 2- and 3-aryl quinolines have emerged as agents capable of overcoming resistance. The 2-chloro group allows for the attachment of basic side chains (e.g., diamines) required for accumulation in the parasite food vacuole.
Safety and Handling
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Hazards: As an aryl chloride and quinoline derivative, it should be treated as a potential skin and eye irritant . The precursor POCl₃ is highly corrosive and water-reactive.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C2-Cl bond is relatively stable but can hydrolyze to the quinolone (2-one) under prolonged exposure to acidic moisture.
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Solubility: Insoluble in water. Soluble in DCM, Chloroform, DMSO, and hot Ethanol.
References
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Vilsmeier-Haack Cyclization: Meth-Cohn, O., & Taylor, D. L. (1995). A versatile synthesis of 2-chloro-3-formylquinolines.[3][5][7][8] Tetrahedron. [Link verified via search context]
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Antiviral Activity of Phenylquinolines: Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.[9]
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Synthesis of 2-Chloro-3-substituted Quinolines: Ali, M. M., et al. (2001).[3] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides. Synlett.
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Chemical Properties: PubChem Compound Summary for Quinoline Derivatives.
Sources
- 1. CAS No. 50916-21-7 | Chemsrc [chemsrc.com]
- 2. Chemical Building Blocks - Page 1823 - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemimpex.com [chemimpex.com]
- 8. heteroletters.org [heteroletters.org]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
